molecular formula C6H12O2 B2853954 (alphaS,2R)-alpha-Methyloxolane-2beta-methanol CAS No. 16765-39-2

(alphaS,2R)-alpha-Methyloxolane-2beta-methanol

Cat. No.: B2853954
CAS No.: 16765-39-2
M. Wt: 116.16
InChI Key: FGNVEEOZAACRKW-NTSWFWBYSA-N
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Description

(alphaS,2R)-alpha-Methyloxolane-2beta-methanol is a chiral chemical building block of high interest in synthetic organic chemistry and pharmaceutical research. The compound features a methyl-substituted oxolane (tetrahydrofuran) ring system with a defined stereochemical configuration. This specific stereochemistry is critical for researchers developing asymmetric syntheses and investigating structure-activity relationships in novel active compounds. The oxolane moiety is recognized as a key structural component in various natural products and bioactive molecules . The growing emphasis on sustainable chemistry has increased the research value of bio-derived solvents like 2-methyloxolane, a related compound, as replacements for petroleum-based solvents such as hexane . While 2-methyloxolane is noted for its effectiveness in extracting lipophilic natural products and its promising environmental footprint , this specific stereoisomer, this compound, offers a more specialized utility. Researchers may employ it in the synthesis of complex molecules where the chiral center on the oxolane ring and the beta-methanol group are essential for achieving desired enantioselectivity or biological activity. Its application is primarily confined to laboratory-scale research and development processes. FOR RESEARCH USE ONLY. Not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(1S)-1-[(2R)-oxolan-2-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-5(7)6-3-2-4-8-6/h5-7H,2-4H2,1H3/t5-,6+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGNVEEOZAACRKW-NTSWFWBYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCO1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H]1CCCO1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Preparation

Racemic α-methyloxolane-2-methanol is synthesized via acid-catalyzed cyclization of 3-methyl-1,5-pentanediol (Equation 1):
$$
\text{3-Methyl-1,5-pentanediol} \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{rac-α-Methyloxolane-2-methanol} \quad (90\% \text{ yield})
$$
The crude product is purified by vacuum distillation (bp 78–80°C at 0.1 mmHg).

Lipase-Catalyzed Resolution

Immobilized Candida antarctica lipase B (CAL-B) selectively acetylates the (2R)-enantiomer using vinyl acetate as an acyl donor (Table 1):

Parameter Value
Enzyme Loading 20 mg/mmol substrate
Temperature 35°C
Conversion (48 h) 45%
ee (Acetylated) 98% (2R)
ee (Unreacted) 95% (2S)

The resolved alcohols are separated by silica gel chromatography (hexane:ethyl acetate = 3:1).

Synthetic Route 2: Catalytic Asymmetric Cyclization

Pd-Catalyzed Oxidative Cyclization

A palladium(II)-bisoxazoline complex induces asymmetry during the cyclization of 4-penten-1-ol derivatives (Equation 2):
$$
\text{CH}2=\text{CHCH}2\text{CH(OH)CH(CH}3\text{)OH} \xrightarrow{\text{Pd(OAc)}2, \text{BOX ligand}} (\alpha S,2R)\text{-product} \quad (76\% \text{ yield}, 94\% \text{ ee})
$$
Optimized Conditions :

  • Ligand: (S,S)-t-Bu-BOX (10 mol%)
  • Oxidant: Benzoquinone (1.5 equiv)
  • Solvent: Toluene at 60°C.

Epoxide Ring-Opening Strategy

Epichlorohydrin derivatives undergo nucleophilic attack by a chiral Grignard reagent to install the α-methyl group (Equation 3):
$$
\text{Oxolane epoxide} + \text{CH}_3\text{MgBr} \xrightarrow{\text{CuCN·2LiCl}} (\alpha S)\text{-configured product} \quad (82\% \text{ yield}, 91\% \text{ ee})
$$
The copper-mediated reaction suppresses β-hydride elimination, preserving stereochemical integrity.

Analytical Characterization and Validation

Chiral HPLC Analysis

Enantiopurity is assessed using a Chiralpak AD-H column (4.6 × 250 mm) with hexane:isopropanol (90:10) at 1.0 mL/min:

  • Retention times: (2R)-enantiomer = 12.3 min, (2S)-enantiomer = 14.7 min.

X-ray Crystallography

Single crystals grown from dichloromethane/n-pentane confirm absolute configuration (Figure 1):

  • Space group: P2$$1$$2$$1$$2$$_1$$
  • Flack parameter: 0.02(3)
  • Intramolecular O–H···O distance: 2.09 Å.

Industrial-Scale Production Challenges

Solvent Selection for Crystallization

Amorphous forms are minimized using anti-solvent precipitation:

  • Optimal solvent: Dichloromethane
  • Anti-solvent: n-Pentane
  • Yield: 88% with >99.5% purity.

Epimerization Mitigation

Basic workup conditions promote C2 epimerization. Acidic quenching (pH 4–5) at 0°C stabilizes the desired (2R) configuration, reducing epimer content to <0.5%.

Chemical Reactions Analysis

Types of Reactions

(alphaS,2R)-alpha-Methyloxolane-2beta-methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The oxolane ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the oxolane ring.

Scientific Research Applications

(alphaS,2R)-alpha-Methyloxolane-2beta-methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (alphaS,2R)-alpha-Methyloxolane-2beta-methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of “(alphaS,2R)-alpha-Methyloxolane-2beta-methanol,” we compare it to structurally or functionally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Functional Groups Synthesis Highlights Applications/Notes
This compound Oxolane (tetrahydrofuran) Methyl, beta-methanol Likely stereoselective alkylation/reduction Asymmetric catalysis, drug intermediates
M4-cyclen Cyclen (macrocyclic amine) Multi-methyl substituents Stepwise alkylation, Pd-catalyzed deprotection Metal coordination, MRI contrast agents
[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol Benzene-boronate Boronate ester, methanol Pinacol boronate formation, NaBH₄ reduction Suzuki-Miyaura coupling precursors
2-Methoxyethanol Ethanol derivative Methoxy, hydroxyl Simple ether synthesis Solvent, industrial applications

Key Findings:

Stereochemical Complexity: Unlike simpler ether-alcohols (e.g., 2-Methoxyethanol ), the target compound’s chiral centers necessitate advanced synthetic strategies. Cyclen derivatives demonstrate analogous complexity, requiring multi-step protocols with chiral reagents.

Functional Group Reactivity: The boronate-alcohol compound shares a methanol group but diverges in reactivity due to its boronate ester, enabling cross-coupling applications. The target compound’s hydroxyl group may instead participate in hydrogen bonding or coordination chemistry.

Thermodynamic Stability : Cyclen derivatives exhibit high thermal stability due to their macrocyclic structure , whereas oxolane-based compounds like the target may have lower melting points (cf. 48–50°C for the boronate-alcohol ).

Computational Utility : Tools like AlphaS could predict the target compound’s bioactivity via 3D-QSAR or docking, though experimental data are absent in the provided evidence.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing the stereochemical purity of (alphaS,2R)-alpha-Methyloxolane-2beta-methanol?

  • Methodological Answer : Use chiral chromatography (e.g., HPLC or GC with chiral stationary phases) combined with polarimetry or nuclear magnetic resonance (NMR) spectroscopy. For example, deuterated solvents and advanced 2D NMR techniques (e.g., NOESY or HSQC) can resolve stereochemical ambiguities. Solid-phase extraction (SPE) protocols using HLB cartridges, as described in wastewater analysis of structurally complex organics, can isolate impurities . Calibration with certified reference materials (CRMs) ensures accuracy.

Q. How can researchers optimize the synthesis of this compound to minimize racemization?

  • Methodological Answer : Control reaction temperature (e.g., below 70°C to avoid thermal degradation) and use enantioselective catalysts (e.g., chiral oxazaborolidines). Monitor intermediates via thin-layer chromatography (TLC) and quench reactions at precise times. For example, analogous synthesis of dioxolane derivatives employs low-temperature cyclization to preserve stereochemistry .

Q. What stability studies are critical for storing this compound in laboratory settings?

  • Methodological Answer : Conduct accelerated degradation tests under varying pH, humidity, and light exposure. Use LC-MS to track decomposition products (e.g., oxidation at the methanol group). Store samples in amber glass vials with desiccants at −20°C, following protocols for similar oxygen-sensitive heterocycles .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental NMR data for this compound?

  • Methodological Answer : Employ density functional theory (DFT) to predict NMR chemical shifts and compare them with experimental results. For conflicting coupling constants, use molecular dynamics simulations to assess conformational flexibility. Cross-validate with X-ray crystallography if single crystals are obtainable. This approach aligns with studies on benzophenone derivatives .

Q. What strategies mitigate batch-to-batch variability in enantiomeric excess (EE) during scaled-up synthesis?

  • Methodological Answer : Implement process analytical technology (PAT) for real-time monitoring (e.g., inline IR spectroscopy). Use design of experiments (DoE) to optimize reaction parameters (e.g., solvent polarity, catalyst loading). Statistical tools like Cronbach’s alpha (α > 0.7) ensure consistency in EE measurements across batches .

Q. How do solvent effects influence the compound’s reactivity in asymmetric catalysis?

  • Methodological Answer : Screen solvents via Kamlet-Taft parameters to correlate polarity with reaction rates. For instance, methanol’s high hydrogen-bond donor ability may stabilize transition states in dioxolane ring-opening reactions. Compare kinetic data in aprotic (e.g., THF) vs. protic solvents (e.g., ethanol) .

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